molecular formula C7H10N2O2 B1281223 5,6-Dimethoxypyridin-3-amine CAS No. 79491-49-9

5,6-Dimethoxypyridin-3-amine

Cat. No.: B1281223
CAS No.: 79491-49-9
M. Wt: 154.17 g/mol
InChI Key: GWUSRFFXHVNXOZ-UHFFFAOYSA-N
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Description

5,6-Dimethoxypyridin-3-amine: is a heterocyclic organic compound with the molecular formula C7H10N2O2 It is a derivative of pyridine, featuring two methoxy groups at the 5 and 6 positions and an amino group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethoxypyridin-3-amine typically involves the methoxylation of pyridine derivatives. One common method includes the reaction of 3-aminopyridine with methanol in the presence of a catalyst. The reaction conditions often require elevated temperatures and the use of phase transfer catalysts to achieve high yields .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to optimize the reaction conditions and improve the efficiency of the synthesis. The use of environmentally friendly reagents and solvents is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: 5,6-Dimethoxypyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5,6-Dimethoxypyridin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6-Dimethoxypyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The methoxy and amino groups play a crucial role in its binding affinity and specificity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

  • 4,5-Dimethoxypyridin-3-amine
  • 2,6-Dimethoxypyridine
  • 4-Iodo-5-methoxypyridin-3-amine

Comparison: 5,6-Dimethoxypyridin-3-amine is unique due to the specific positioning of its methoxy and amino groups, which confer distinct chemical and biological properties. Compared to 4,5-Dimethoxypyridin-3-amine, the 5,6-dimethoxy substitution pattern may result in different reactivity and binding characteristics .

Properties

IUPAC Name

5,6-dimethoxypyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-10-6-3-5(8)4-9-7(6)11-2/h3-4H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWUSRFFXHVNXOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC(=C1)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70509116
Record name 5,6-Dimethoxypyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70509116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79491-49-9
Record name 5,6-Dimethoxy-3-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79491-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Dimethoxypyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70509116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-dimethoxypyridin-3-amine
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Synthesis routes and methods

Procedure details

A stainless steel bomb was charged with 2,3-dimethoxy-5-nitropyridine (430 mg, 2335 μmol), 10% Pd/C (124 mg, 1168 μmol) and 4.7 mL EtOAc. The vessel was sealed and was purged with hydrogen once, before filling with hydrogen at a pressure of 2 attn. The reaction mixture was heated at 50° C. for 3 h. Upon cooling, the mixture was filtered through a pad of Celite, rinsing with EtOAc. The filtrate was concentrated and passed through a silica plug using 5% MeOH/DCM. The filtrate was concentrated to provide 5,6-dimethoxypyridin-3-amine as a peach colored oil that crystallized upon standing. GC/MS confirmed the correct mass to be [M+H]=155.
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
430 mg
Type
reactant
Reaction Step One
Name
Quantity
124 mg
Type
catalyst
Reaction Step One
Name
Quantity
4.7 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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